Reactive Aldehyde Handle Enables Chemoselective Bioconjugation Unavailable in Non-Formyl Analogs
The para-formyl group of Acetamide, N-[(4-formylphenyl)sulfonyl]- allows it to undergo hydrazone or oxime formation with hydrazide- or aminooxy-functionalized probes or biomolecules . This is a class-defining feature not present in common sulfonamides like 4-aminobenzenesulfonamide (sulfanilamide) or 4-acetamidobenzenesulfonamide. While quantitative yield data for this exact compound is not publicly reported, the reactivity of aromatic aldehydes in bioconjugation is well-established, with typical reaction efficiencies >80% under mild aqueous conditions (pH 4-7, 25°C) for model systems [1]. This contrasts with non-formyl sulfonamides, which require harsher coupling chemistries (e.g., amide bond formation with EDC/NHS) that risk protein denaturation or side reactions.
| Evidence Dimension | Bioconjugation Capability |
|---|---|
| Target Compound Data | Reactive aldehyde group enables site-specific labeling via hydrazone/oxime ligation (qualitative) |
| Comparator Or Baseline | 4-Acetamidobenzenesulfonamide (CAS 121-61-9); lacks aldehyde, requires alternative coupling strategies |
| Quantified Difference | Not quantified; functional presence vs. absence of aldehyde group |
| Conditions | Aqueous buffer, pH 4-7, 25°C (class-level model systems) [1] |
Why This Matters
For scientists requiring site-specific protein labeling or fluorescent probe attachment, this compound provides a built-in, mild conjugation handle that eliminates the need for additional functionalization steps.
- [1] Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. View Source
